2-(4-Ethylpiperazin-1-yl)pyridin-4-amine
Description
2-(4-Ethylpiperazin-1-yl)pyridin-4-amine: is a heterocyclic compound that contains a pyridine ring and an ethylpiperazine moiety. This compound has gained significant attention in the field of scientific research due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-9-10(12)3-4-13-11/h3-4,9H,2,5-8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVVUJRDQQZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine typically involves the use of 2-nitro-5-bromopyridine as a starting material. The process includes a Grignard reaction, reductive amination, and nitro reduction . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is valued for its versatility and effectiveness in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, which can lead to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
- 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylpiperazine moiety and pyridine ring make it particularly versatile in various applications .
Biological Activity
2-(4-Ethylpiperazin-1-yl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and potential applications based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a piperazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that this compound may act as an inhibitor of various kinases involved in cancer progression. For instance, it has been studied for its role in inhibiting specific pathways that are crucial for tumor growth and metastasis. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Case Study:
In one study, the compound was evaluated for its cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated an IC50 value of 27.1 µM against MDA-MB-231 cells, demonstrating moderate cytotoxic activity .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. It has shown promise in inhibiting enzymes such as lipoxygenase (LOX), which is involved in inflammatory processes and cancer progression. The inhibition of LOX can lead to reduced inflammation and potentially lower cancer risk.
Table 1: Inhibition Potency of this compound
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Lipoxygenase | 100 | Moderate inhibition |
| VEGFR2 Kinase | 20 | Low inhibition |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyridine components significantly affect the biological activity of the compound. For example, substituting different alkyl groups on the piperazine ring has been shown to enhance potency against specific targets.
Key Findings:
- Alkyl Substitution: The introduction of ethyl groups increases lipophilicity, which can improve cellular uptake.
- Pyridine Positioning: The position of substituents on the pyridine ring affects binding affinity to target enzymes.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics but may require further optimization to enhance metabolic stability. Toxicity assessments are crucial to ensure safety for potential therapeutic use.
Findings:
In animal models, preliminary studies suggest low tissue damage at therapeutic doses, indicating a promising safety profile . However, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
